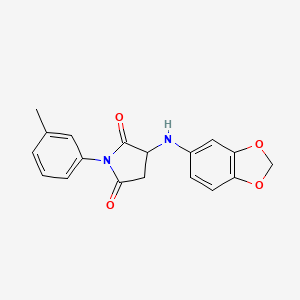![molecular formula C23H20N2O5 B5311426 N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B5311426.png)
N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanine, also known as FAP-phenylalanine, is a synthetic peptide derivative that has been widely used in scientific research. This compound has attracted significant attention due to its unique properties, which make it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine is based on its fluorescence properties. This compound has a strong fluorescence emission upon excitation, which makes it an ideal tool for studying biological processes. The fluorescence intensity of N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine is highly sensitive to changes in the microenvironment, such as pH, temperature, and polarity.
Biochemical and Physiological Effects:
N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine has been shown to have minimal effects on biochemical and physiological processes, making it an ideal tool for studying biological systems. This compound has been used to investigate protein-protein interactions, enzyme activity, and ligand-receptor binding in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine in lab experiments include its high sensitivity, low toxicity, and compatibility with various biological systems. However, there are also some limitations to its use, such as the need for specialized equipment to measure fluorescence and the potential for interference with other fluorescent probes.
Direcciones Futuras
There are several potential future directions for the use of N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine in scientific research. One area of interest is the development of new fluorescent probes based on N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine that can be used to study specific biological processes. Another potential application is the use of N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine in drug discovery, where it can be used to screen for compounds that interact with specific targets.
In conclusion, N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine is a valuable tool for investigating various biological processes due to its unique properties. Its fluorescence properties make it an ideal probe for studying protein-protein interactions, enzyme activity, and ligand-receptor binding. While there are some limitations to its use, the potential future directions for its application in scientific research are promising.
Métodos De Síntesis
The synthesis of N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine involves a series of chemical reactions, starting with the condensation of furoyl glycine and phenylalanine. This intermediate product is then coupled with 3-phenylacryloyl chloride to produce the final compound. The resulting product is a white powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine has been extensively used in scientific research as a fluorescent probe to study protein-protein interactions, enzyme activity, and ligand-receptor binding. This compound is unique in that it can be incorporated into peptides and proteins without significantly affecting their biological activity.
Propiedades
IUPAC Name |
2-[[(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-21(25-19(23(28)29)15-17-10-5-2-6-11-17)18(14-16-8-3-1-4-9-16)24-22(27)20-12-7-13-30-20/h1-14,19H,15H2,(H,24,27)(H,25,26)(H,28,29)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIJGUHRLATMSH-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5311348.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311355.png)
![N-(2-bromophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5311363.png)
![ethyl 4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5311369.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5311376.png)
![3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5311379.png)
![1-{[1-({6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5311382.png)
![3-allyl-5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5311390.png)

![4-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5311411.png)
![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5311416.png)
![butyl 4-{2,5-dioxo-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-pyrrolidinyl}benzoate](/img/structure/B5311419.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5311441.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5311445.png)